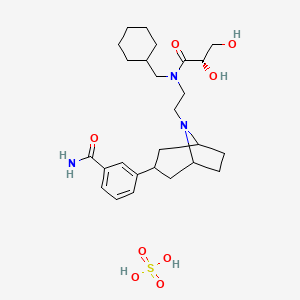

Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Axelopran sulfate is used in Oral Therapies for Opioid-induced Bowel Dysfunction in Patients with Chronic Noncancer Pain.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use

The compound Metoclopramide, a benzamide derivative, exhibits significant influence on the motility of the gastrointestinal tract. It shows improved resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying, among other effects. The drug is used in various clinical applications, including facilitating certain diagnostic procedures in gastroenterology, treating vomiting and gastro-intestinal disorders, and promoting gastric emptying prior to anesthesia. Notably, Metoclopramide's accelerated gastric emptying also influences the absorption of other drugs like salicylate, paracetamol, and levodopa. Despite its benefits, the use of Metoclopramide needs careful monitoring due to possible side effects, particularly extrapyramidal reactions (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Emerging Psychoactive Substances

Benzamide derivatives, specifically N-substituted benzamides and acetamides, are also recognized in the study of novel synthetic opioid receptor agonists. These compounds, developed in the 1970s and 1980s, have shown significant impact on drug markets due to their psychoactive properties. The compound U-47700 is highlighted as one of the most significant, reported to provide short-lasting euphoric effects. The study emphasizes the importance of international early warning systems in tracking these substances due to their potential misuse and the health risks associated with their consumption (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Antioxidant Capacity Reaction Pathways

The benzamide derivative is discussed in the context of ABTS radical cation-based assays, which are prevalent in determining antioxidant capacity. The review addresses the reaction pathways in the ABTS/potassium persulfate decolorization assay, highlighting the potential coupling reaction of certain antioxidants with ABTS•+, which contributes to total antioxidant capacity. This study provides insights into the specific reactions, like coupling, which might bias comparisons between antioxidants but still recognizes the relevance of ABTS-based assays in monitoring changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Role in Antimicrobial and Antiviral Activities

Benzothiazole moieties and their derivatives, which include benzamide derivatives, have shown substantial antimicrobial and antiviral properties. These compounds are being studied for their potential in addressing the rise of multi-drug resistant pathogens and global health crises like the Covid-19 pandemic. The mini-review highlights the importance of careful pharmaceutical studies to ensure the safety and efficacy of these bioactive synthesized molecules as potential antimicrobial or antiviral drugs in the future (Elamin, Salman Abd Elaziz, & Abdallah, 2020).

Propiedades

Número CAS |

949904-50-1 |

|---|---|

Nombre del producto |

Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1) |

Fórmula molecular |

C26H41N3O8S |

Peso molecular |

555.7 g/mol |

Nombre IUPAC |

3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid |

InChI |

InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22?,23?,24-;/m0./s1 |

Clave InChI |

QNFFAKFVKCGLPK-LYMPHXRUSA-N |

SMILES isomérico |

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O |

SMILES |

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |

SMILES canónico |

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Axelopran sulfate |

Origen del producto |

United States |

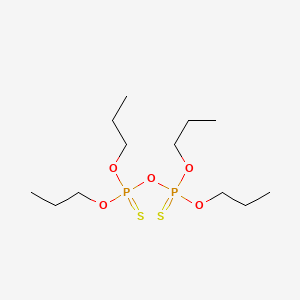

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)

![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)